(5-Methyl-2-propan-2-ylcyclohexyl) 2-(3-methylbenzimidazol-3-ium-1-yl)acetate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(3-methylbenzimidazol-3-ium-1-yl)acetate;chloride is a complex organic compound that features a cyclohexyl ring substituted with methyl and isopropyl groups, and a benzimidazolium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-propan-2-ylcyclohexyl) 2-(3-methylbenzimidazol-3-ium-1-yl)acetate;chloride typically involves multiple stepsCommon reagents used in these reactions include N,N’-dicyclohexylcarbodiimide and catalytic amounts of 4-dimethylaminopyridine . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(3-methylbenzimidazol-3-ium-1-yl)acetate;chloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazolium moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(3-methylbenzimidazol-3-ium-1-yl)acetate;chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Methyl-2-propan-2-ylcyclohexyl) 2-(3-methylbenzimidazol-3-ium-1-yl)acetate;chloride involves its interaction with specific molecular targets. The benzimidazolium moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl derivatives: Compounds like cyclohexanol and cyclohexanone share the cyclohexyl ring structure.
Benzimidazolium derivatives: Compounds such as benzimidazole and its derivatives have similar structural features.
Uniqueness
What sets (5-Methyl-2-propan-2-ylcyclohexyl) 2-(3-methylbenzimidazol-3-ium-1-yl)acetate;chloride apart is the combination of the cyclohexyl and benzimidazolium moieties, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(3-methylbenzimidazol-3-ium-1-yl)acetate;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N2O2.ClH/c1-14(2)16-10-9-15(3)11-19(16)24-20(23)12-22-13-21(4)17-7-5-6-8-18(17)22;/h5-8,13-16,19H,9-12H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSHQKAQZUZOBU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CN2C=[N+](C3=CC=CC=C32)C)C(C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.